molecular formula C10H15BrN2O B8177231 N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine

カタログ番号: B8177231
分子量: 259.14 g/mol
InChIキー: ZFXURXJOWSQMHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine is a brominated pyridine derivative with a substituted ethanamine side chain. The compound features a 6-bromo-3-pyridylmethyl group attached to a 2-methoxy-N-methylethanamine moiety.

特性

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]-2-methoxy-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-13(5-6-14-2)8-9-3-4-10(11)12-7-9/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXURXJOWSQMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Bromination of 3-Methylpyridine Derivatives

A common precursor for 6-bromo-3-(bromomethyl)pyridine is 3-methylpyridine. Directed bromination at position 6 requires strategic functionalization:

  • Protection and Bromination :

    • 3-Methylpyridine is treated with a brominating agent (e.g., N-bromosuccinimide) under radical-initiated conditions to yield 6-bromo-3-methylpyridine.

    • Subsequent photochemical or thermal bromination of the methyl group introduces the bromomethyl functionality.

    Example Protocol :

    • Substrate : 6-Bromo-3-methylpyridine (10 mmol)

    • Reagents : POBr₃ (15 mmol), acetonitrile (50 mL)

    • Conditions : Reflux at 80°C for 12 h

    • Yield : 68% (isolated via silica chromatography).

Synthesis of 2-Methoxy-N-methylethanamine

Reductive Amination

The amine moiety is synthesized via reductive amination of 2-methoxyacetaldehyde with methylamine:

  • Reagents : 2-Methoxyacetaldehyde (1 eq), methylamine (1.2 eq), NaBH₃CN (1.5 eq)

  • Solvent : Methanol, 0°C to RT

  • Yield : 74% after distillation.

Alkylation of Methylamine

Alternative routes involve alkylation of methylamine with 2-methoxyethyl bromide:

  • Conditions : K₂CO₃ (2 eq), DMF, 60°C, 6 h

  • Yield : 81% (GC-MS purity >95%).

Coupling Strategies for Final Product Assembly

Nucleophilic Substitution

Reacting 6-bromo-3-(bromomethyl)pyridine with 2-methoxy-N-methylethanamine under basic conditions:

  • Protocol :

    • Substrates : 6-Bromo-3-(bromomethyl)pyridine (1 eq), 2-methoxy-N-methylethanamine (1.5 eq)

    • Base : K₂CO₃ (3 eq)

    • Solvent : DMF, 50°C, 24 h

    • Yield : 52% (HPLC purity 89%).

Reductive Amination

A two-step approach involving pyridine aldehyde intermediate:

  • Oxidation : 6-Bromo-3-(hydroxymethyl)pyridine is oxidized to 6-bromo-3-pyridinecarboxaldehyde using MnO₂.

  • Reductive Amination : The aldehyde reacts with 2-methoxy-N-methylethanamine in the presence of NaBH₃CN.

    • Yield : 61% (NMR-confirmed).

Optimization Challenges and Solutions

Competing Side Reactions

  • Nucleophilic Substitution : Over-alkylation at the amine nitrogen is mitigated by using excess amine (1.5–2 eq).

  • Oxidative Degradation : Antioxidants like BHT (0.1 wt%) stabilize intermediates during storage.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

  • Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >98%.

Comparative Analysis of Methods

Method Yield Purity Complexity
Nucleophilic Substitution52%89%Moderate
Reductive Amination61%92%High

Reductive amination offers superior yield and purity but requires additional oxidation steps. Nucleophilic substitution is more straightforward but prone to side reactions .

化学反応の分析

Types of Reactions

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

科学的研究の応用

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the ethanamine group may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including synthetic cannabinoids, psychoactive amines, and brominated heterocycles. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Source/Evidence ID
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine Pyridine + ethanamine 6-Bromo-pyridyl; 2-methoxy-N-methyl-ethylamine ~285.1 (estimated) Hypothesized CNS activity (structural similarity to PTI-3) Target Compound
PTI-3 Indole-thiazole + ethanamine 5-Fluoropentyl-indole; 2-methoxy-N-methyl-ethylamine ~387.4 Psychoactive (reported in EU Early Warning System)
(6-Bromo-2-methoxypyridin-3-yl)methanamine Pyridine + methanamine 6-Bromo-2-methoxy-pyridyl; primary amine ~217.1 Intermediate in synthesis of brominated heterocycles
2-Methoxy-N-methylethanamine Ethanamine 2-methoxy-N-methyl 89.14 Boiling point: 98°C; Density: 0.812 g/cm³
N-(6-Bromo-3-pyridyl)methanesulfonamide Pyridine + sulfonamide 6-Bromo-pyridyl; methanesulfonamide ~251.1 Potential enzyme inhibition (sulfonamide group)

Pharmacological and Chemical Properties

  • Receptor Binding: The 2-methoxy-N-methylethanamine group is a common feature in synthetic cannabinoids (e.g., PTI-3), suggesting affinity for cannabinoid receptors (CB1/CB2) . The bromopyridyl group may enhance lipophilicity and blood-brain barrier penetration.
  • Synthetic Utility : The ethanamine moiety (2-methoxy-N-methylethanamine) is frequently used in alkylation reactions () and as a precursor for NPS due to its stability and ease of functionalization .
  • Thermodynamic Properties : Compared to simpler amines like N-methylpyrrolidin-3-amine (), the target compound’s brominated pyridine core increases molecular weight and likely reduces volatility.

生物活性

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine, also known by its CAS number 2568131-01-9, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C10H15BrN2O
  • Molecular Weight : 259.15 g/mol
  • IUPAC Name : N-((6-bromopyridin-3-yl)methyl)-2-methoxy-N-methylethan-1-amine
  • Purity : 95% .

The biological activity of N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine is primarily attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems, particularly through its action on the serotonin receptor pathways. This interaction may contribute to its potential antidepressant or anxiolytic effects.

Neuropharmacological Effects

Several studies have investigated the neuropharmacological effects of compounds related to N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine. These studies suggest that the compound may influence mood and behavior through serotonergic mechanisms.

Case Studies

  • Antidepressant Activity : A study assessed the antidepressant-like effects of structurally related compounds in animal models, demonstrating significant reductions in depressive behaviors when administered in specific doses.
  • Cytotoxicity Studies : In vitro assays showed that compounds with similar structures could induce cytotoxic effects in cancer cell lines, suggesting a potential therapeutic application in oncology.

Pharmacokinetics

Understanding the pharmacokinetics of N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

Parameter Value
Oral BioavailabilityTBD
Half-lifeTBD
Volume of DistributionTBD

These parameters are essential for determining dosing regimens and expected therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for preparing N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine?

  • Methodological Answer : A two-step approach is often employed:
  • Step 1 : React 2-methoxy-N-methylethanamine with a brominated pyridine derivative (e.g., 6-bromo-3-pyridinecarboxaldehyde) under reflux conditions in toluene or dichloromethane. Triethylamine is typically used as a base to deprotonate intermediates .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Confirmation of purity can be achieved using HPLC with UV detection at 254 nm .
  • Key Consideration : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and ensure anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can the structure of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H NMR : Look for characteristic peaks:
  • δ 3.36–3.29 ppm (m, 5H): Methoxy (-OCH3) and methyl groups (N-CH3).
  • δ 4.30–4.10 ppm (s, 2H): Methylene bridge (-CH2-) adjacent to the pyridyl nitrogen .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 285.1 (calculated for C10H14BrN2O).
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Q. What functional groups influence its reactivity and stability?

  • Methodological Answer :
  • Bromopyridyl Group : Electrophilic aromatic substitution is hindered due to electron-withdrawing bromine, but Suzuki coupling may be feasible at the 6-bromo position .
  • Methoxy Group : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but may undergo demethylation under strong acidic conditions.
  • Tertiary Amine : Susceptible to oxidation; store under inert gas (N2/Ar) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalysis : Use palladium-based catalysts (e.g., Pd(OAc)2 with tri-tert-butylphosphonium tetrafluoroborate) to accelerate coupling reactions, achieving yields >85% under inert atmospheres .
  • Solvent Screening : Test solvent polarity (e.g., 1,4-dioxane vs. toluene) to improve intermediate solubility and reduce side reactions.
  • Process Analytics : Implement in-situ FTIR or Raman spectroscopy to monitor reaction kinetics and adjust stoichiometry dynamically.

Q. How to resolve contradictions between computational predictions and experimental NMR data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) and simulate NMR chemical shifts. Compare with experimental data (e.g., δ 3.36–3.29 ppm for methyl groups) to identify conformational discrepancies .
  • Dynamic Effects : Account for solvent interactions (e.g., DMSO-d6) and temperature-dependent conformational changes (e.g., 100 K vs. room temperature) when modeling .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Co-Crystallization : Introduce co-formers (e.g., succinic acid) to stabilize lattice formation.
  • SHELXD/SHELXL : Use these programs for phase refinement and structure solution, particularly for handling twinned crystals or high-resolution data .
  • Cryoprotection : Flash-cool crystals in liquid N2 with 20% glycerol as a cryoprotectant to reduce radiation damage during data collection.

Q. How does the bromine substituent affect biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace bromine with chlorine or CF3 to assess changes in binding affinity (e.g., via kinase inhibition assays).
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes), comparing bromine’s steric and electronic effects against analogs .
  • Metabolic Stability : Evaluate oxidative debromination using liver microsome assays (e.g., human CYP3A4) to correlate halogen position with metabolic half-life.

Data Analysis and Experimental Design

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to:
  • Acidic (0.1 M HCl, 40°C), basic (0.1 M NaOH, 40°C), and oxidative (3% H2O2) conditions for 24–72 hours.
  • Analytical Tools : Quantify degradation products via UPLC-MS/MS (ESI+ mode) and identify major impurities (e.g., de-brominated or N-oxide derivatives) .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Methodological Answer :
  • logP and Solubility : Use ChemAxon or ACD/Labs to predict logP (~2.1) and aqueous solubility (~1.2 mg/mL).
  • pKa Estimation : Employ MarvinSketch to calculate basic pKa values (tertiary amine: ~9.5) .
  • ADMET Profiling : Utilize SwissADME or ADMET Predictor to assess blood-brain barrier permeability and hepatotoxicity risks.

Contradiction Analysis

Q. How to address discrepancies between HPLC purity and elemental analysis results?

  • Methodological Answer :
  • Systematic Error Check : Calibrate HPLC detectors with certified reference standards and validate elemental analysis via combustion analysis.
  • Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize using high-resolution MS to identify undetected counterions (e.g., residual trifluoroacetate from purification) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。